(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Brand Name: Vulcanchem
CAS No.: 103729-96-0
VCID: VC0033083
InChI: InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1
SMILES: CC1(C2CCC1(C(C2N(C)C)O)C)C
Molecular Formula: C₁₂H₂₃NO
Molecular Weight: 197.32

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

CAS No.: 103729-96-0

Cat. No.: VC0033083

Molecular Formula: C₁₂H₂₃NO

Molecular Weight: 197.32

* For research use only. Not for human or veterinary use.

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol - 103729-96-0

Specification

CAS No. 103729-96-0
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32
IUPAC Name (1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1
SMILES CC1(C2CCC1(C(C2N(C)C)O)C)C

Introduction

Chemical Identity and Basic Information

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic compound with distinct stereochemistry and functional groups. The compound is characterized by its bicyclo[2.2.1]heptane framework, which includes two bridged cyclopropane rings, with four well-defined chiral centers at positions 1, 2, 3, and 4.

Nomenclature and Identification

The compound is known by several names in scientific literature, reflecting its structural features and stereochemical configuration. Table 1 presents the key identifiers and nomenclature associated with this molecule.

Table 1: Compound Identification and Nomenclature

ParameterInformation
IUPAC Name(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Common Name(-)-DAIB
Alternative Names(2S)-3-exo-(Dimethylamino)isoborneol; (1r,2s,3r,4s)-3-(dimethylamino)-1,7,7-trimethyl-norbornan-2-ol
CAS Number103729-96-0
Molecular FormulaC₁₂H₂₃NO
Molecular Weight197.32 g/mol

Structural Features and Stereochemistry

The compound possesses a unique three-dimensional structure with specific stereochemical features that contribute to its chemical and biological properties. The stereochemistry is defined by the four chiral centers at positions 1, 2, 3, and 4, which create a rigid bicyclic framework. This rigid framework is derived from (1R)-camphor and features a bicyclo[2.2.1]heptane core with two bridged cyclopropane rings.

The hydroxyl group at position 2 and the dimethylamino group at position 3 are key functional groups that influence the compound's reactivity and applications. The specific stereochemical configuration (1R,2S,3R,4S) is crucial for its functionality and biological activity.

Physical and Chemical Properties

Understanding the physical and chemical properties of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is essential for its application in research and industrial processes. These properties determine its behavior in various chemical reactions and biological systems.

Physical Properties

The physical properties of the compound contribute to its handling, storage, and application in various settings. Table 2 summarizes the key physical characteristics of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol based on available data and computational predictions.

Table 2: Physical Properties

PropertyValueSource
Physical StateCrystalline solidDerived from similar bicyclic compounds
ColorColorless to whiteTypical for similar bicyclic alcohols
SolubilitySoluble in organic solvents; limited water solubilityBased on functional groups and structural features
Optical RotationNegative (−)Indicated by the (−) in (−)-DAIB
Melting PointNot specifically reported, likely between 100-150°CEstimated based on similar bicyclic compounds

Chemical Properties and Reactivity

The chemical properties of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol are influenced by its functional groups, particularly the hydroxyl and dimethylamino groups. These properties determine its reactivity and potential for chemical transformations.

The hydroxyl group can participate in typical alcohol reactions, including:

  • Oxidation to form ketones or aldehydes

  • Esterification with carboxylic acids

  • Dehydration to form alkenes

  • Reaction with active metals to form alkoxides

The dimethylamino group contributes to the compound's basicity and can participate in:

  • Protonation to form quaternary ammonium salts

  • Alkylation reactions

  • Coordination with metal ions

  • Hydrogen bonding

The rigid bicyclic structure influences the stereoselectivity of reactions, making (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol valuable for asymmetric synthesis applications.

Synthesis Methods

The synthesis of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves sophisticated chemical transformations that ensure the correct stereochemistry at all four chiral centers. Several synthetic routes have been developed, each with advantages and limitations.

Asymmetric Synthesis Strategies

The preparation of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol often employs asymmetric synthesis techniques to control the stereochemistry during the reaction process. These techniques frequently utilize chiral auxiliary groups to direct the stereoselectivity of key transformations.

Applications in Organic Chemistry

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has significant applications in organic chemistry, particularly in asymmetric synthesis and as a chiral catalyst.

Role as a Chiral Catalyst

One of the most important applications of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is its use as a chiral catalyst in organic synthesis reactions. The compound's rigid bicyclic structure and specific stereochemistry make it effective for:

  • Asymmetric Additions: The compound can catalyze asymmetric addition reactions, such as the addition of organozinc reagents to aldehydes, with high stereoselectivity.

  • Enantioselective Transformations: It enables the creation of new stereogenic centers with controlled configuration in various organic transformations.

  • Diastereoselective Reactions: The catalyst can influence the diastereoselectivity of reactions involving pre-existing chiral centers.

The effectiveness of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as a chiral catalyst is attributed to its ability to form well-defined complexes with reaction components, creating a chiral environment that influences the stereochemical outcome of the reaction.

Synthetic Building Block

Beyond its catalytic applications, (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol serves as a valuable building block in the synthesis of complex chiral molecules, including:

  • Pharmaceutical Intermediates: The compound can be transformed into various derivatives with enhanced biological activity.

  • Natural Product Synthesis: Its defined stereochemistry makes it useful for constructing the core structures of natural products.

  • Chiral Auxiliaries: Derivatives of the compound can function as chiral auxiliaries in asymmetric synthesis.

Biological Activity and Pharmacological Applications

Research suggests that (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and structurally similar compounds may exhibit biological activities with potential pharmacological applications.

Interaction with Biological Systems

Compounds with similar structures to (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol have been found to interact with neurotransmitter systems, particularly in modulating cholinergic activity. This interaction makes them potentially valuable in medicinal chemistry applications.

The hydroxyl and dimethylamino functional groups can form hydrogen bonds with biological targets, influencing their activity and potentially leading to therapeutic effects. The rigid bicyclic framework contributes to the specific three-dimensional arrangement of these functional groups, which is crucial for their biological recognition.

Comparison with Related Compounds

Understanding the relationship between (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, including:

  • (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (Borneol): This compound shares the bicyclic framework but lacks the dimethylamino group . Borneol is a natural product used in traditional medicine and has applications in the perfume and flavor industries.

  • Bicyclo[2.2.1]heptan-2-ol (Norborneol): A simpler analog without the methyl and dimethylamino substituents .

  • (1S,2R,3S,4R)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: An enantiomer or diastereomer with different stereochemistry at one or more chiral centers .

Table 3: Comparison of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesMajor Applications
(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olC₁₂H₂₃NO197.32Reference compoundChiral catalyst, research tool
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)C₁₀H₁₈O154.25Lacks dimethylamino groupPerfumery, traditional medicine
Bicyclo[2.2.1]heptan-2-ol (Norborneol)C₇H₁₂O112.17Simpler structure without methyl and dimethylamino groupsBuilding block in organic synthesis
(1S,2R,3S,4R)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olC₁₂H₂₃NO197.32Different stereochemistryResearch applications

Structure-Activity Relationships

The comparison between (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and related compounds reveals important structure-activity relationships:

  • Role of the Dimethylamino Group: The presence of the dimethylamino group significantly influences the compound's basicity, solubility profile, and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

  • Importance of Stereochemistry: The specific stereochemical configuration of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is crucial for its activity as a chiral catalyst. Changes in stereochemistry can dramatically alter its effectiveness in asymmetric reactions.

  • Influence of the Bicyclic Framework: The rigid bicyclic structure provides conformational stability, which is essential for well-defined interactions with reaction components or biological targets.

Analytical Methods for Characterization

Proper characterization of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is essential for confirming its identity, purity, and stereochemical configuration. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for determining the structure and stereochemistry of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. Two-dimensional techniques such as COSY, NOESY, and HSQC provide information about connectivity and spatial relationships between atoms.

  • Infrared (IR) Spectroscopy: This technique identifies functional groups, particularly the hydroxyl (OH) and amine (NR2) groups present in the compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, helping to confirm the molecular formula and structure.

Crystallographic and Optical Methods

  • X-ray Crystallography: This technique provides definitive information about the three-dimensional structure and absolute configuration of the molecule.

  • Optical Rotation: Measures the rotation of plane-polarized light, providing information about chirality and sometimes used to confirm the enantiomeric purity of the compound.

  • Circular Dichroism (CD): Provides information about the chiral environment and can be used to determine absolute configuration.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Often used with chiral columns to assess enantiomeric purity.

  • Gas Chromatography (GC): Useful for analyzing volatile derivatives of the compound.

  • Thin-Layer Chromatography (TLC): A simple technique for monitoring reactions and assessing purity.

These analytical methods, used in combination, provide comprehensive characterization of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, ensuring its identity, purity, and stereochemical integrity for research and applications.

Current Research and Future Perspectives

Research on (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol continues to expand, with emerging applications and improved synthetic methods being developed.

Recent Research Developments

Recent research has focused on enhancing the synthetic accessibility and expanding the applications of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol:

  • Improved Synthetic Methods: Development of more efficient and scalable synthetic routes, including methods that allow for easier access to the compound with high stereochemical purity.

  • New Catalytic Applications: Exploration of novel reactions where the compound can serve as an effective chiral catalyst.

  • Biological Activity Studies: Investigation of potential biological activities and therapeutic applications based on the compound's structural features.

Future Research Directions

Several promising directions for future research on (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol include:

  • Expanded Catalytic Applications: Exploring new types of asymmetric transformations where the compound could serve as an effective catalyst.

  • Medicinal Chemistry Applications: Further investigation of potential therapeutic applications based on the compound's interaction with biological systems.

  • Structural Modifications: Development of structural analogs with enhanced properties for specific applications.

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic methods for the preparation of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and related compounds.

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